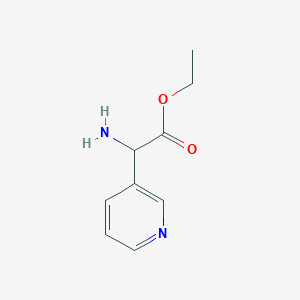

Ethyl 2-amino-2-(pyridin-3-YL)acetate

Description

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 89148-88-9 or 1439903-29-3) is a synthetic organic compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 228.67 g/mol . Structurally, it consists of a pyridin-3-yl group attached to a central α-amino acetate backbone, esterified with an ethyl group. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and covalent inhibitors . Its hydrochloride salt form enhances stability and solubility, making it suitable for medicinal chemistry applications.

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-4-3-5-11-6-7/h3-6,8H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTZBIMNQOQJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-YL)acetate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(pyridin-3-YL)acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological system or disease being studied.

Comparison with Similar Compounds

a) Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Key Differences : A chlorine atom is introduced at position 3 of the pyridine ring. This substitution increases electronegativity and may enhance binding affinity to targets like enzymes or receptors. The altered substitution pattern also affects steric interactions compared to the parent compound .

- Applications : Used in the synthesis of agrochemicals and kinase inhibitors due to improved metabolic stability .

b) Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate

- Molecular Formula : C₁₃H₁₆ClN₅O₄

- Key Differences: Incorporates a nitroimino-functionalized imidazolidin ring and a 6-chloropyridin-3-yl group.

- Applications : Studied for insecticidal activity due to its interaction with nicotinic acetylcholine receptors .

Heterocycle-Substituted Analogs

a) Ethyl 2-amino-2-(furan-3-yl)acetate

- Key Differences : Replaces pyridine with a furan ring. The oxygen atom in furan reduces basicity compared to pyridine, altering solubility and hydrogen-bonding capacity. This may limit interactions with cationic binding pockets .

- Applications : Used in DNA-encoded library synthesis for drug discovery .

b) Ethyl 2-amino-2-(1H-indazol-5-yl)acetate hydrochloride

- Key Differences: Features an indazole ring, which introduces additional hydrogen-bonding sites (N–H groups).

- Applications : Explored in oncology for kinase inhibition .

Halogenated and Aromatic Derivatives

a) Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride

b) Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Key Differences: Replaces the amino-pyridinyl group with a phenylacetoacetate moiety.

- Applications : Precursor in the synthesis of fragrances and heterocycles .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound HCl | 228.67 | 1.2 | 25 (water) |

| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl | 263.12 | 1.8 | 12 (water) |

| Ethyl 2-amino-2-(furan-3-yl)acetate | 184.19 | 0.5 | 50 (DMSO) |

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-amino-2-(pyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of this compound

This compound is synthesized through the nucleophilic substitution of ethyl 2-chloroacetate with 3-aminopyridine. This reaction typically occurs in an organic solvent like ethanol under reflux conditions, yielding the target compound with notable purity and yield.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in treating infections. The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The compound also demonstrates anticancer activity , particularly in targeting multidrug-resistant (MDR) cancer cells. Studies indicate that it may interact with specific molecular targets within cancerous cells, leading to apoptosis or growth inhibition. The precise mechanisms include binding to enzymes or receptors that play critical roles in cancer cell proliferation and survival.

This compound's mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Receptor Modulation : It can bind to specific receptors, altering their activity and triggering downstream effects that lead to cell death or growth arrest.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its structural analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-(pyridin-2-YL)acetate | Different pyridine substitution | Varies; less potent in some cases |

| Ethyl 2-amino-2-(pyridin-4-YL)acetate | Different pyridine substitution | Potentially similar activity |

| This compound | Unique substitution pattern | Notable antimicrobial and anticancer effects |

This table highlights how variations in the pyridine ring can influence the biological potency and therapeutic applications of these compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several pathogens. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound effectively induced apoptosis in MDR cancer cells. The mechanisms were linked to the modulation of apoptotic pathways, making it a promising candidate for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.